
C15H26O7Tm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H26O7Tm is a complex organometallic compound. This compound contains thulium ™, a rare earth element, and is characterized by its unique chemical structure and properties. Thulium compounds are known for their applications in various fields, including electronics, medical imaging, and laser technology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C15H26O7Tm typically involves the coordination of thulium ions with organic ligands. One common method is the reaction of thulium chloride (TmCl3) with a suitable organic ligand in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of This compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
C15H26O7Tm: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state thulium compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state thulium species.
Substitution: Ligand substitution reactions can occur, where the organic ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium oxides, while reduction can produce thulium hydrides. Substitution reactions result in new thulium-ligand complexes.
Applications De Recherche Scientifique
C15H26O7Tm: has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the production of high-performance materials and electronic devices.
Mécanisme D'action
The mechanism of action of C15H26O7Tm involves its interaction with molecular targets through coordination chemistry. The thulium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. In biological systems, the compound can interact with cellular components, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
C15H26O7Tm: can be compared with other thulium compounds such as C15H26O6Tm and C15H26O8Tm . These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of different ligands and oxidation states in these compounds highlights the versatility and uniqueness of This compound in various applications.
List of Similar Compounds
- C15H26O6Tm
- C15H26O8Tm
- C15H26O7Yb (Ytterbium analog)
- C15H26O7Er (Erbium analog)
Propriétés
Formule moléculaire |
C15H26O7Tm |
|---|---|
Poids moléculaire |
487.30 g/mol |
Nom IUPAC |
4-hydroxypent-3-en-2-one;thulium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Tm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
Clé InChI |
CIFWQYBVUMNBGO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
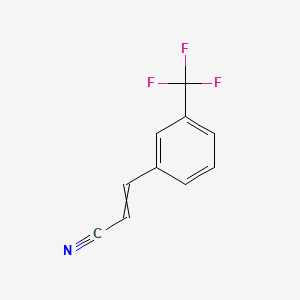
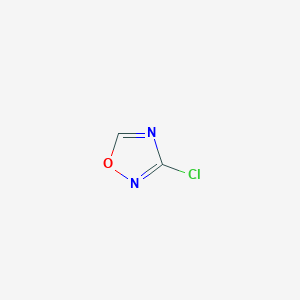
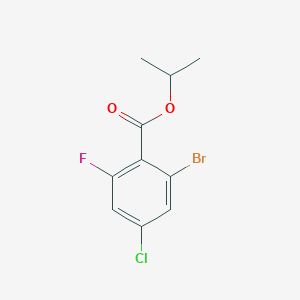
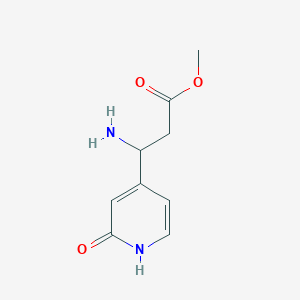
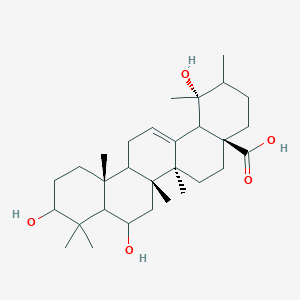
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![4-{[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,5-diol](/img/structure/B15146174.png)
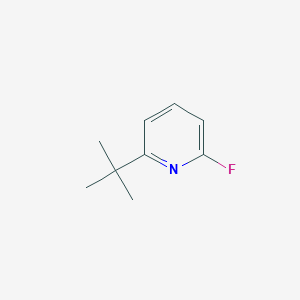
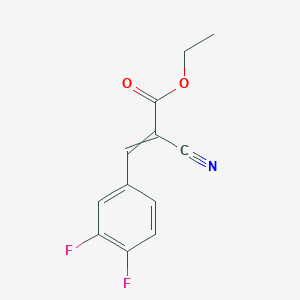
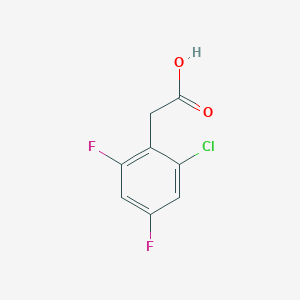
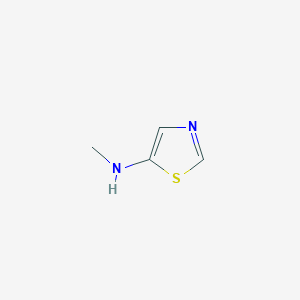
![2-Hydroxy-2-[[4-(1-hydroxyocta-2,4-dienylidene)-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B15146202.png)
![4-Cyclopropyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B15146203.png)
